1-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-phenylethanone
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Overview
Description
1-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-phenylethanone is a synthetic organic compound that features a piperazine ring substituted with a 3-fluorobenzoyl group and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-phenylethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups present in the molecule.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
1-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-phenylethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and in the development of new materials.
Mechanism of Action
The mechanism of action of 1-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist or antagonist of specific receptors . The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazin-1-ium: This compound shares a similar piperazine core but with different substituents, leading to variations in its chemical and biological properties.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds also feature a piperazine ring and are studied for their antibacterial and antipsychotic activities.
4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds: These compounds are evaluated for their potential as tyrosinase inhibitors and their antimelanogenic effects.
Uniqueness
1-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorobenzoyl and phenylethanone moieties contribute to its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
IUPAC Name |
1-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-17-8-4-7-16(14-17)19(24)22-11-9-21(10-12-22)18(23)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBLMAUIVQCEAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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